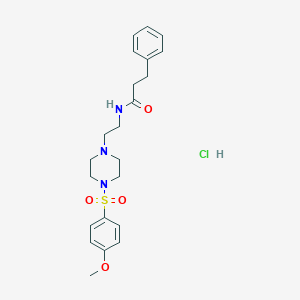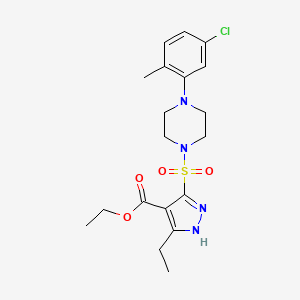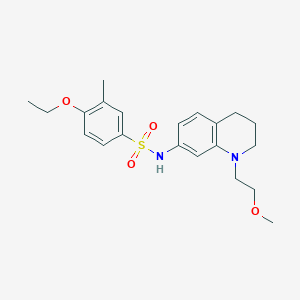
4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide" is a structurally complex molecule that may have potential applications in various fields of medicinal chemistry. The molecule consists of a tetrahydroquinoline core, which is a common motif in drug design due to its pharmacological properties. Attached to this core is a methoxyethyl group, an ethoxy group, and a methylbenzenesulfonamide moiety, which could potentially affect the molecule's interaction with biological targets.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, a short approach to N-aryl-1,2,3,4-tetrahydroisoquinolines involves the condensation of ortho-brominated aromatic aldehydes and primary aromatic amines under reductive conditions, followed by a palladium-catalyzed ethoxyvinylation and a final intramolecular reductive amination . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies could be employed, with modifications to incorporate the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds, such as sulfonamide derivatives, has been characterized using spectroscopic techniques like IR, 1H-NMR, and 13C-NMR . Additionally, the crystal structure of a related compound with a substituted benzenesulfonate group has been determined, revealing that it crystallizes in the monoclinic space group . These techniques could be applied to determine the molecular structure of "4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide" and confirm its conformation and stereochemistry.
Chemical Reactions Analysis
The reactivity of the benzenesulfonamide group in related compounds has been explored in Lewis acid-promoted reactions, leading to the formation of complex products with multiple asymmetric centers . The presence of electron-donating groups, such as methoxy and ethoxy groups, on the aromatic ring can influence the outcome of these reactions. The specific reactivity of the compound would need to be investigated to understand its potential to participate in similar or novel chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be influenced by their substituents. For example, the nonlinear optical properties of 1-methylquinolinium 4-substituted benzenesulfonate compounds have been studied, indicating potential applications in optical limiting . The solubility, stability, and reactivity of "4-ethoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide" would be key factors in its application and could be predicted based on the properties of similar compounds.
Propriétés
IUPAC Name |
4-ethoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-4-27-21-10-9-19(14-16(21)2)28(24,25)22-18-8-7-17-6-5-11-23(12-13-26-3)20(17)15-18/h7-10,14-15,22H,4-6,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLQXUSTWZGJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3003013.png)
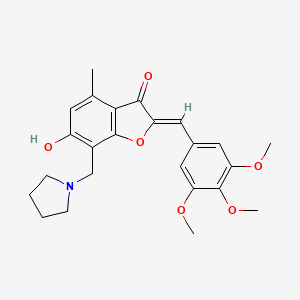
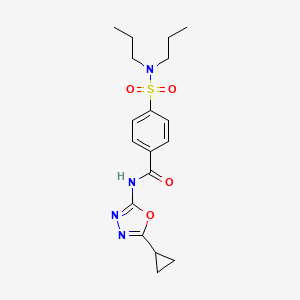
![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(4-fluorobenzyl)urea](/img/structure/B3003018.png)
![N-(4-(4-(benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B3003019.png)
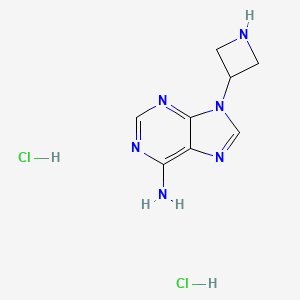

![N-(6-bromobenzo[d]thiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B3003024.png)
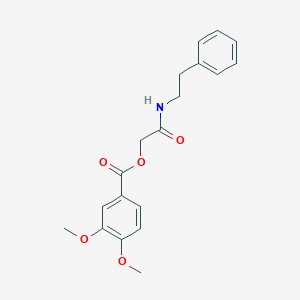

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B3003031.png)

